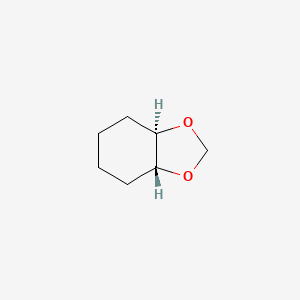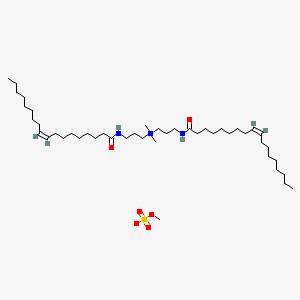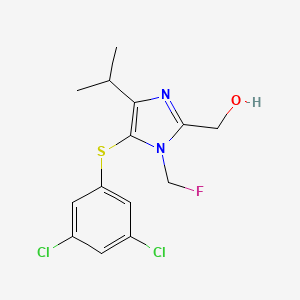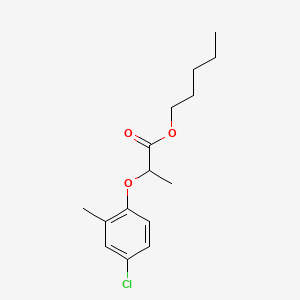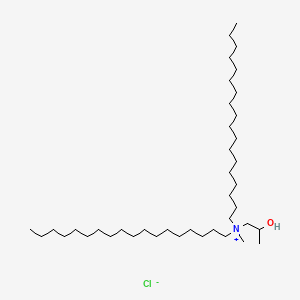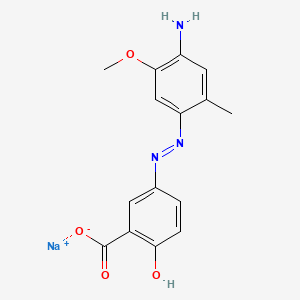
5-((4-Amino-5-methoxy-2-tolyl)azo)salicylic acid, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-((4-Amino-5-methoxy-2-tolyl)azo)salicylic acid, sodium salt is a chemical compound with the molecular formula C15H14N3NaO4 and a molecular weight of 323.28. It is known for its applications in various scientific fields due to its unique chemical properties.
Preparation Methods
The synthesis of 5-((4-Amino-5-methoxy-2-tolyl)azo)salicylic acid, sodium salt typically involves the diazotization of 4-amino-5-methoxy-2-toluidine followed by coupling with salicylic acid. The reaction conditions often include acidic environments and controlled temperatures to ensure the formation of the azo bond. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize yield and purity.
Chemical Reactions Analysis
5-((4-Amino-5-methoxy-2-tolyl)azo)salicylic acid, sodium salt undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can break the azo bond, resulting in the formation of the corresponding amines.
Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic rings, using reagents like halogens or nitro groups.
Scientific Research Applications
5-((4-Amino-5-methoxy-2-tolyl)azo)salicylic acid, sodium salt has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a dye intermediate.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research explores its use in drug development, particularly for conditions requiring anti-inflammatory agents.
Industry: It is utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 5-((4-Amino-5-methoxy-2-tolyl)azo)salicylic acid, sodium salt involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or pathways, leading to its observed biological effects. For instance, its anti-inflammatory properties may be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar compounds to 5-((4-Amino-5-methoxy-2-tolyl)azo)salicylic acid, sodium salt include:
4-Amino-5-methoxy-2-tolylazo)benzoic acid: Similar structure but different functional groups.
5-((4-Amino-2-methylphenyl)azo)salicylic acid: Lacks the methoxy group, affecting its chemical reactivity.
5-((4-Amino-5-methoxy-2-tolyl)azo)benzoic acid: Different carboxylic acid position, influencing its properties.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various scientific domains.
Properties
CAS No. |
85720-87-2 |
|---|---|
Molecular Formula |
C15H14N3NaO4 |
Molecular Weight |
323.28 g/mol |
IUPAC Name |
sodium;5-[(4-amino-5-methoxy-2-methylphenyl)diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C15H15N3O4.Na/c1-8-5-11(16)14(22-2)7-12(8)18-17-9-3-4-13(19)10(6-9)15(20)21;/h3-7,19H,16H2,1-2H3,(H,20,21);/q;+1/p-1 |
InChI Key |
ZTWWMCFBFALKRL-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1N=NC2=CC(=C(C=C2)O)C(=O)[O-])OC)N.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3,3-Dimethylbicyclo[2.2.1]hept-5-ene-2-carbonyl chloride](/img/structure/B12685899.png)
![3,13,20,30-tetrazadecacyclo[16.16.2.14,8.121,25.02,13.015,35.019,30.032,36.012,38.029,37]octatriaconta-1(35),2,4,6,8(38),9,11,15,17,19,21,23,25(37),26,28,32(36),33-heptadecaene-14,31-dione](/img/structure/B12685902.png)


